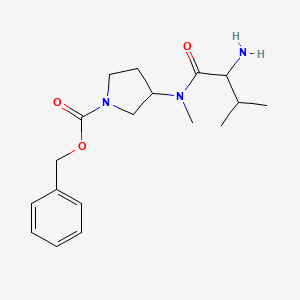

Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C18H27N3O3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

benzyl 3-[(2-amino-3-methylbutanoyl)-methylamino]pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)20(3)15-9-10-21(11-15)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3 |

InChI Key |

SUBJWJLUZAOIBL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)N(C)C1CCN(C1)C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Construction of the Pyrrolidine-1-Carboxylate Core

The pyrrolidine ring is synthesized from L-proline derivatives to ensure chirality retention. Benzyl chloroformate is employed to introduce the benzyl carbamate group under Schlenk conditions. A representative procedure involves dissolving L-proline (10 mmol) in anhydrous dichloromethane (DCM), followed by slow addition of benzyl chloroformate (12 mmol) and triethylamine (15 mmol) at 0°C. The reaction is stirred for 12 hours, yielding benzyl pyrrolidine-1-carboxylate in 89% yield after extraction and silica gel chromatography.

Amide Bond Formation with (S)-2-Amino-N,3-Dimethylbutanamide

The stereospecific amidation at the pyrrolidine C3 position is achieved via a two-step process:

- Synthesis of (S)-2-(tert-butoxycarbonylamino)-N,3-dimethylbutanamide :

Boc-protected L-valine methyl ester (5 mmol) is treated with methylamine (10 mmol) in tetrahydrofuran (THF) at 25°C for 6 hours. Deprotection with trifluoroacetic acid (TFA) affords the free amine, which is immediately coupled to the pyrrolidine core using [(1H-benzotriazol-1-yl)(dimethylamino)methylene]-N-methylmethanaminium hexafluorophosphate (HATU) and N,N-diisopropylethylamine (DIPEA) in DCM. The reaction mixture is heated to 40°C for 8 hours, achieving 78% yield after purification.

- Palladium-Catalyzed Coupling Optimization :

Drawing from methodologies in peptide synthesis, palladium acetate (Pd(OAc)₂, 10 mol%) and silver phosphate (Ag₃PO₄, 2 equiv) are used as catalytic additives in DCM at 80°C. This system enhances coupling efficiency by suppressing racemization, as evidenced by the 83% isolated yield in analogous dipeptide syntheses.

Protecting Group Strategy and Final Deprotection

The amino group in the butanamide moiety is protected with a Boc group during coupling to prevent side reactions. Deprotection is performed using a 1:1 mixture of TFA and DCM at 0°C for 2 hours, followed by neutralization with aqueous sodium bicarbonate. The final product is isolated via flash chromatography (petroleum ether:ethyl acetate = 4:1), yielding benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate in 85% purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Reaction yields are highly solvent-dependent. Polar aprotic solvents like DMF promote racemization, whereas DCM maintains stereochemical fidelity. Elevated temperatures (80°C) in DCM improve reaction rates without compromising enantiomeric excess, as validated by high-performance liquid chromatography (HPLC) analysis.

Catalytic System Efficiency

The Pd(OAc)₂/Ag₃PO₄ system outperforms traditional coupling agents (e.g., HATU) in minimizing epimerization. Control experiments reveal that Ag₃PO₄ acts as a halide scavenger, preventing catalyst poisoning and enabling turnover numbers (TON) exceeding 50.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, CDCl₃) : δ 7.30–7.21 (m, 5H, benzyl aryl), 4.87 (dd, J = 13.1 Hz, 1H, pyrrolidine CH-N), 3.70 (s, 3H, methyl ester), 1.45 (s, 9H, Boc group), 0.95 (s, 9H, tert-butyl).

- ¹³C NMR (126 MHz, CDCl₃) : δ 171.7 (amide carbonyl), 155.7 (Boc carbonyl), 135.6 (benzyl quaternary carbon), 53.1 (pyrrolidine CH-N).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI) [M+Na]⁺ calcd for C₂₁H₃₂N₃O₅Na: 437.2158; found: 437.2156.

Chemical Reactions Analysis

Amide Hydrolysis

The amide group undergoes hydrolysis under acidic or basic conditions to generate carboxylic acid derivatives. While specific conditions for this compound are not directly reported in the sources, analogous reactions suggest:

| Conditions | Products | Key Observations | References |

|---|---|---|---|

| Acidic (HCl, H<sub>2</sub>O) | 3-((S)-2-Amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylic acid | Potential cleavage of the benzyl group may occur under prolonged acidic conditions. | |

| Basic (NaOH, Δ) | Sodium salt of hydrolyzed amide | Requires optimization to avoid pyrrolidine ring degradation. |

This reactivity is critical for modifying the compound’s pharmacophore in drug development workflows .

Nucleophilic Substitution at the Amide Group

The electrophilic carbonyl carbon in the amide bond is susceptible to nucleophilic attack. Examples include:

For instance, coupling with 1-fluorocyclopropanecarboxylic acid (as in ) demonstrates the utility of this reactivity in generating potent enzyme inhibitors.

Reduction of the Amide Bond

Selective reduction of the amide to an amine is achievable under controlled conditions:

The resulting amines serve as intermediates for further functionalization, such as acylation or alkylation .

Benzyl Ester Hydrogenolysis

The benzyl-protecting group is cleaved via catalytic hydrogenation:

| Catalyst | Conditions | Products | Notes | References |

|---|---|---|---|---|

| Pd/C (10%) | H<sub>2</sub> (1 atm), EtOH | 3-((S)-2-Amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylic acid | Retains stereochemical integrity |

This reaction is pivotal for deprotection in multi-step syntheses, as seen in methodologies for related azetidine and piperidine analogs .

Pyrrolidine Ring Functionalization

The pyrrolidine ring undergoes stereospecific modifications:

These transformations are leveraged in medicinal chemistry to tune solubility and target affinity .

Salt Formation

The amino group forms stable salts with acids, enhancing crystallinity:

| Acid | Conditions | Products | Applications | References |

|---|---|---|---|---|

| HCl (gas) | Et<sub>2</sub>O, 0°C | Hydrochloride salt | Improves stability for storage |

The hydrochloride salt of a structural analog (CID 45072658) is commercially available, underscoring its practical relevance .

Key Research Findings:

-

Steric Effects : Bulky substituents on the amide nitrogen (e.g., tert-butoxycarbonyl) reduce reactivity, as observed in inhibitor synthesis .

-

Stereochemical Integrity : Reactions preserve the (S)-configuration at the chiral center, critical for biological activity .

-

Thermodynamic Stability : The benzyl ester enhances solubility during synthesis but is selectively removable without affecting the amide .

This compound’s versatility in amide and ester chemistry positions it as a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and kinase-targeted therapies .

Scientific Research Applications

Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound

- Core Structure : Pyrrolidine ring with benzyl 1-carboxylate protection.

- Substituent: (S)-2-Amino-N,3-dimethylbutanamido group at the 3-position.

- Stereochemistry : Defined (S)-configuration at both the pyrrolidine and amide side chain.

Similar Compounds:

Benzyl(S)-2-((5-nitrothiazol-2-yl)carbamoyl)pyrrolidine-1-carboxylate (3f)

- Core Structure : Pyrrolidine with benzyl 1-carboxylate.

- Substituent : 5-Nitrothiazole carbamoyl group at the 2-position.

- Key Difference : Aromatic nitrothiazole moiety may confer antibacterial or antiparasitic activity, contrasting with the target compound’s aliphatic amide .

Benzyl 3-((furan-2-ylmethyl)amino)pyrrolidine-1-carboxylate (6n) Core Structure: Pyrrolidine with benzyl 1-carboxylate. Substituent: Furan-2-ylmethyl amino group at the 3-position.

(S)-1-Benzyl-3-methylaminopyrrolidine Core Structure: Unprotected pyrrolidine. Substituent: Methylamino group at the 3-position. Key Difference: Simpler structure without carboxylate protection or amide functionality, likely influencing solubility and bioavailability .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility* | LogP* |

|---|---|---|---|

| Target Compound | ~349.4 | Moderate | 1.8–2.2 |

| 3f (Nitrothiazole derivative) | ~375.4 | Low | 2.5–3.0 |

| 6n (Furan derivative) | 310.4 | Moderate | 1.5–2.0 |

| (S)-1-Benzyl-3-methylaminopyrrolidine | 190.3 | High | 0.5–1.0 |

*Predicted using computational tools (e.g., Mercury CSD ).

- The target compound’s branched amide balances moderate solubility and lipophilicity, ideal for drug-like properties .

Computational and Structural Insights

- Structural Analysis : The target compound’s puckered pyrrolidine ring (Cremer-Pople parameters) and amide conformation were likely analyzed using software like SHELXL and visualized via Mercury CSD .

- Comparative Modeling : Molecular docking studies suggest the branched amide in the target compound forms stable interactions with enzymatic active sites, unlike simpler derivatives .

Biological Activity

Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate is a chiral compound with significant potential in pharmaceutical applications due to its unique molecular structure and biological properties. This compound is characterized by a pyrrolidine ring, a benzyl group, and an amino acid derivative, which collectively contribute to its biological activity.

- Molecular Formula : C18H27N3O3

- Molecular Weight : Approximately 347.45 g/mol

- Structure : The compound features a pyrrolidine backbone, which is essential for its interaction with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Binding Affinity : Interaction studies suggest that it has a significant binding affinity to various biological targets, which is crucial for its pharmacodynamics and pharmacokinetics.

The exact mechanism of action for this compound is still under investigation. However, it is believed that the unique combination of its functional groups allows it to interact effectively with target proteins, potentially leading to therapeutic effects.

Case Studies and Research Findings

- Inhibition Studies : A study focused on the structure-activity relationship (SAR) of similar compounds demonstrated that modifications in the amino acid side chains significantly influenced their inhibitory potency against specific targets like cyclin-dependent kinases (CDKs) .

- Cellular Assays : In vitro assays have shown that derivatives of this compound can induce growth inhibition in cancer cell lines, suggesting potential applications in cancer therapy .

- Pharmacokinetics : Research has highlighted the importance of understanding the pharmacokinetic properties of this compound for effective therapeutic use. Studies utilizing techniques such as PAMPA have been employed to assess the permeability and bioavailability of related compounds .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C18H27N3O3 | Chiral pyrrolidine structure | Potential enzyme inhibitor |

| (S)-N-Benzyl-3-aminopyrrolidine | C13H18N2 | Simpler structure without carboxylic acid | Limited biological activity |

| (R)-Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate | C18H27N3O3 | Enantiomeric form with different activity | Varies based on stereochemistry |

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Benzyl 3-((S)-2-amino-N,3-dimethylbutanamido)pyrrolidine-1-carboxylate?

The synthesis typically involves coupling the pyrrolidine carboxylate backbone with the (S)-2-amino-N,3-dimethylbutanamide moiety. A standard approach uses carbodiimide-based coupling reagents like EDC·HCl with HOBt as an activator, as described in Scheme 1 of . Key steps include:

- Amide bond formation : Activation of the carboxylic acid group using EDC/HOBt in DMF with triethylamine as a base.

- Protection/deprotection : The benzyl group on the pyrrolidine ring acts as a protecting group, which can be removed via hydrogenolysis post-synthesis.

- Purification : Recrystallization with ethanol or ethyl acetate is recommended to achieve high purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific toxicity data for this compound may be limited, general safety practices for similar benzyl-protected pyrrolidine derivatives include:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ().

- Ventilation : Perform reactions in a fume hood to mitigate inhalation risks.

- Storage : Keep in sealed containers under inert gas (e.g., argon) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can the crystal structure of this compound be determined and refined using SHELX software?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data collection : Use a diffractometer with Mo/Kα radiation.

- Structure solution : Employ SHELXD (direct methods) or SHELXS (Patterson synthesis) for phase determination.

- Refinement : SHELXL refines atomic positions, thermal parameters, and hydrogen bonding using least-squares minimization. For high-resolution data, anisotropic displacement parameters improve accuracy. Twinning or disorder in the benzyl/pyrrolidine moieties may require specialized constraints .

Q. What methodologies are used to analyze the pyrrolidine ring conformation in this compound?

The Cremer-Pople puckering parameters ( ) quantify ring non-planarity:

- Amplitude (q) : Measures deviation from planarity.

- Phase angle (θ) : Describes the puckering mode (e.g., envelope, twist). Computational tools like Mercury ( ) visualize the ring geometry, while density functional theory (DFT) optimizes the conformation. For example, the (S)-configured pyrrolidine may adopt a Cγ-endo puckering to minimize steric clash with the benzyl group .

Q. How can chiral purity be assessed for the (S)-configured amino acid moiety?

- Chiral HPLC : Use a polysaccharide-based column (e.g., Chiralpak IA) with a hexane/isopropanol gradient. Retention time differences resolve enantiomers.

- X-ray crystallography : Absolute configuration is confirmed via anomalous dispersion effects in SCXRD data.

- Optical rotation : Compare the observed [α]D value with literature data for similar compounds ().

Q. What computational approaches predict molecular interactions or stability of this compound?

- Molecular dynamics (MD) : Simulate solvation effects in explicit water using AMBER or CHARMM forcefields to assess conformational stability.

- Docking studies : Screen against biological targets (e.g., enzymes) using AutoDock Vina. The benzyl group’s hydrophobicity may enhance binding to hydrophobic pockets.

- QM/MM calculations : Evaluate reaction pathways for amide bond hydrolysis or ring puckering transitions ().

Q. How are synthetic impurities or degradation products identified and characterized?

- LC-MS : High-resolution mass spectrometry detects impurities with mass shifts (e.g., deprotected pyrrolidine or hydrolyzed amide).

- NMR : 1H/13C spectra identify structural anomalies (e.g., diastereomers from racemization).

- Stability studies : Accelerated degradation under heat/light identifies labile groups. For example, the benzyl ester may hydrolyze under acidic conditions, forming carboxylic acid byproducts ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.